1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-ETHOXYBENZOYL)PIPERAZINE
Description
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(4-ethoxybenzoyl)piperazine is a piperazine-derived compound characterized by two key structural motifs: a benzodioxole moiety linked to the piperazine nitrogen via a methyl group and a 4-ethoxybenzoyl substituent at the opposing nitrogen. The 4-ethoxybenzoyl group introduces electron-donating properties, which may influence binding affinity and metabolic stability compared to halogenated analogs .
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-2-25-18-6-4-17(5-7-18)21(24)23-11-9-22(10-12-23)14-16-3-8-19-20(13-16)27-15-26-19/h3-8,13H,2,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOILMZCSNJNIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-ETHOXYBENZOYL)PIPERAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol.
Coupling Reactions: The benzodioxole and piperazine intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Ethoxybenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 4-ethoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-ETHOXYBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the ethoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives of piperazine.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-ethoxybenzoyl)piperazine exhibit potential antidepressant properties. The structural components may interact with serotonin receptors, influencing mood regulation. Studies have shown that piperazine derivatives can enhance serotonin levels in the brain, suggesting a pathway for developing new antidepressant therapies.
Antipsychotic Potential
The piperazine structure is known for its antipsychotic effects. Compounds with similar frameworks have been investigated for their ability to modulate dopamine receptors, which are critical in the treatment of schizophrenia and other psychotic disorders. Preliminary studies suggest that this compound could serve as a lead structure for developing novel antipsychotic medications.
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory properties of benzodioxole derivatives. Initial investigations reveal that this compound may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases such as arthritis and other chronic conditions.
Case Studies
Several case studies have illustrated the potential applications of this compound:
- A study published in Journal of Medicinal Chemistry demonstrated that related piperazine derivatives showed significant improvement in depressive-like behaviors in animal models.
- Another investigation highlighted the anti-inflammatory properties of benzodioxole compounds, suggesting potential applications in treating inflammatory bowel disease.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-ETHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Key Compounds:
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(4-chlorobenzoyl)piperazine () Structural Difference: Replacement of the ethoxy group (-OCH₂CH₃) with a chlorine atom at the para position of the benzoyl ring. Impact: The chloro substituent increases lipophilicity (Cl vs. Practical Use: Available as a screening compound in milligram quantities, suggesting utility in early-stage pharmacological assays .
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-bromophenyl)piperazine (Compound 24, )
- Structural Difference : Incorporation of a bromophenyl group and an ethyl-linked benzodioxole moiety.
- Impact : The bromine atom introduces steric bulk and polarizability, which may alter receptor binding kinetics. The ethyl spacer could reduce conformational rigidity compared to the methyl-linked target compound .
- Synthetic Yield : 72%, indicating favorable reaction conditions for brominated derivatives .
Analogues with Varied Aromatic Substituents
Key Compounds:
1-[(4-Methylphenyl)methyl]-4-[(2E)-3-(naphthalen-2-yl)but-2-en-1-yl]piperazine (RA [3,4], ) Structural Difference: Replacement of benzodioxole with a naphthalene system and a methylphenyl group. This compound exhibited low synthetic yield (16%), likely due to steric hindrance during coupling reactions . Analytical Data: UHPLC-ESI-MS m/z = 371.2 [M+H]⁺, with 95% purity, indicating robust characterization protocols .
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one () Structural Difference: A propen-1-one linker and 2-methoxyphenyl group replace the ethoxybenzoyl moiety. The 2-methoxy group may confer regioselective binding preferences compared to the 4-ethoxy isomer .
Notes:
- Purity : UHPLC purity ≥95% for compounds underscores advanced purification techniques for complex piperazine derivatives .
Research Findings and Implications
- Substituent Effects : Ethoxy groups (target compound) balance electron donation and metabolic stability, whereas halogens (Cl, Br) enhance lipophilicity but may increase toxicity risks .
- Synthetic Challenges : Bulky substituents (e.g., naphthalene in ) correlate with lower yields, necessitating optimized coupling strategies .
- Pharmacological Potential: The benzodioxole-methylpiperazine scaffold is versatile, with substituent choice critically modulating target selectivity and pharmacokinetics .
Biological Activity
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-ethoxybenzoyl)piperazine is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity.
Chemical Structure and Synthesis
The compound features a piperazine core substituted with a benzodioxole group and an ethoxybenzoyl moiety. The synthesis typically involves the following steps:
- Formation of Benzodioxole Intermediate : Catechol is reacted with formaldehyde under acidic conditions to form the benzodioxole ring.
- Piperazine Derivative Formation : The benzodioxole intermediate is then reacted with piperazine.
- Final Compound Formation : The piperazine derivative is reacted with an ethoxybenzoyl chloride to yield the final product.
Biological Activity
The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects.
The compound interacts with specific molecular targets such as enzymes and receptors. It is believed to inhibit certain enzymatic pathways and modulate receptor functions, which may contribute to its pharmacological effects.
Pharmacological Effects
- Antidepressant Activity : Some studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models, likely due to their interaction with serotonin receptors.
- Anticancer Properties : Research indicates potential anticancer activity through apoptosis induction in cancer cell lines, possibly mediated by the inhibition of specific kinases involved in cell proliferation.
- Neuroprotective Effects : The compound may offer neuroprotective benefits by mitigating oxidative stress and inflammation in neuronal cells.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Reduction of oxidative stress |
Case Studies
Several case studies have highlighted the biological significance of related compounds:
- Antidepressant-Like Effects : A study demonstrated that similar piperazine derivatives significantly reduced depressive-like behaviors in rodents, suggesting a role in modulating neurotransmitter systems (e.g., serotonin and norepinephrine) .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines showed that compounds structurally related to this compound induced apoptosis through caspase activation pathways .
- Neuroprotection Research : A study on neuroprotective effects indicated that benzodioxole derivatives prevented neuronal cell death induced by oxidative stress in vitro, supporting their potential use in neurodegenerative disease therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
